molecular formula C27H18Cl4N2O10S2 B3824913 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)

2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)

Cat. No. B3824913
M. Wt: 736.4 g/mol
InChI Key: NGGLSBXGXRPYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis, and its unique properties have led to its application in various fields of research. In

Mechanism of Action

The mechanism of action of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is not well understood. However, it is believed to act as a nucleophile in organic reactions, participating in nucleophilic substitution and addition reactions. Its unique structure also allows it to form strong hydrogen bonds with other molecules, making it a valuable reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). However, it is known to be a highly reactive compound and should be handled with care. It is not recommended for use in drug development due to its potential toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is its high reactivity, which makes it a valuable reagent in organic synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development.

Future Directions

There are several future directions for research involving 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, its unique properties make it a promising candidate for the development of new materials such as polymers and liquid crystals. Further research is also needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a valuable compound in scientific research, particularly in the field of organic synthesis. Its unique properties have led to its application in various fields of research, including the development of new materials and biologically active compounds. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Scientific Research Applications

2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Additionally, it has been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics. Its unique properties have also led to its application in the development of new materials such as polymers and liquid crystals.

properties

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18Cl4N2O10S2/c1-27(2,15-11-21(28)25(22(29)12-15)42-44(38,39)19-7-3-17(4-8-19)32(34)35)16-13-23(30)26(24(31)14-16)43-45(40,41)20-9-5-18(6-10-20)33(36)37/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGLSBXGXRPYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18Cl4N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(4-nitrobenzenesulfonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Reactant of Route 2
Reactant of Route 2
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Reactant of Route 3
Reactant of Route 3
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Reactant of Route 4
Reactant of Route 4
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Reactant of Route 5
Reactant of Route 5
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Reactant of Route 6
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.